N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide
Description
N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide is a benzamide derivative featuring a 4-acetamidophenyl group attached to the benzamide core, with a 2-nitroethyl substituent at the ortho position of the benzene ring. Its synthesis involves condensation reactions followed by recrystallization in ethanol or methanol, yielding a white solid with a melting point of 211–213 °C . The nitroethyl group introduces unique electronic and steric properties, influencing its pharmacological behavior compared to structurally related benzamides.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-12(21)18-14-6-8-15(9-7-14)19-17(22)16-5-3-2-4-13(16)10-11-20(23)24/h2-9H,10-11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZCJRJJXSTZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide” typically involves the following steps:
Amidation: The formation of the benzamide core, usually through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often tailored to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Reduction: Formation of an amine derivative.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
“N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide” may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive benzamides.
Industry: Use in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide” would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The nitro and acetamido groups may play roles in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Table 1: Structural Analogues and Physicochemical Properties
Key Observations :
Antimicrobial and Anticancer Potential
Benzamide derivatives with azetidinone moieties (e.g., compound 4 and 17 from ) exhibit notable antimicrobial and anticancer activities. For example:
- Compound 4: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide showed potent antimicrobial activity (MIC: 6.25 µg/mL against S. aureus) .
- Compound 17: N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide demonstrated anticancer activity against MCF7 breast cancer cells (IC₅₀: 18.7 µM) .
Physicochemical and Drug-Likeness Properties
Table 2: Drug-Likeness Parameters
Key Insights :
- Higher LogP values in chloro- and methoxy-substituted analogues suggest greater lipophilicity, which may enhance membrane permeability but increase metabolic instability.
Biological Activity
N-(4-acetamidophenyl)-2-(2-nitroethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a comprehensive overview of its biological activity, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzamide core with an acetamido group and a nitroethyl substituent. The presence of these functional groups is critical for its biological activity, influencing interactions with biological targets.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the introduction of a nitro group has been shown to enhance the inhibitory activity against androgen receptors (AR), which are pivotal in prostate cancer progression. In a structure-activity relationship study, compounds with similar scaffolds demonstrated IC50 values as low as 90 nM, indicating potent activity against AR-mediated pathways .
Table 1: Biological Activity of Related Compounds
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | AR Inhibition |
| Compound D2 | 90 | AR Coactivator Interaction Inhibition |
| Compound 45 | TBD | μ-Opioid Receptor Agonist |
The biological activity of this compound is largely attributed to its ability to inhibit protein-protein interactions, particularly those involving androgen receptors. This inhibition can lead to reduced cell proliferation in cancerous tissues. For example, co-immunoprecipitation studies have shown that treatment with related compounds effectively disrupts the formation of AR-coactivator complexes, thereby blocking downstream signaling pathways essential for tumor growth .
Case Studies and Research Findings
- Prostate Cancer Studies : A notable study explored the effects of various nitro-substituted benzamides on LNCaP prostate cancer cells. The results demonstrated that compounds with nitro groups significantly inhibited cell growth and induced apoptosis, suggesting potential therapeutic applications in prostate cancer management .
- Structure-Activity Relationship Analysis : Another investigation into the SAR of benzamide derivatives highlighted the importance of both the acetamido and nitro groups in enhancing biological activity. Modifications to these groups resulted in varying degrees of potency, underscoring their role in receptor binding affinity and selectivity .
- Opioid Receptor Studies : While primarily focused on opioid receptors, research on structurally similar compounds revealed insights into their analgesic properties and potential for reducing side effects associated with traditional opioid therapies. This suggests that this compound may have broader pharmacological implications beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
